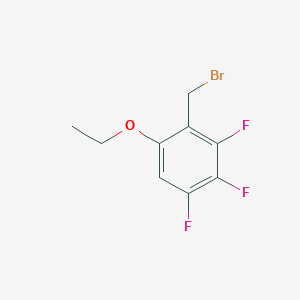

6-Ethoxy-2,3,4-trifluorobenzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-2,3,4-trifluorobenzyl bromide is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in laboratory experiments and research as a reagent for various reactions, such as the synthesis of fluorinated aromatic compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

- Preparation of Ionic Liquids: In a study by Kärnä, Lahtinen, and Valkonen (2009), new quaternary ammonium salts were synthesized using ether-functionalized alkyl bromides, including derivatives similar to 6-Ethoxy-2,3,4-trifluorobenzyl bromide. These compounds were characterized for their potential in forming low-melting ammonium-based ionic liquids, which have various applications in green chemistry and industrial processes (Kärnä, Lahtinen, & Valkonen, 2009).

Anticancer Evaluation

- Anticancer Activity Research: In research conducted by Bekircan, Kucuk, Kahveci, and Bektaş (2008), new derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized, indicating the potential utility of compounds related to this compound in anticancer applications. These compounds were evaluated for their effectiveness against a variety of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Synthesis of Radiotracers

- Synthesis of Radiotracers for PET: Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, and Krasikova (2002) developed procedures for the synthesis of fluorobenzyl bromides, closely related to this compound, for their use in asymmetric synthesis of fluorinated α-amino acids. These compounds are critical in the production of radiotracers for Positron Emission Tomography (PET), a significant tool in medical imaging (Zaitsev et al., 2002).

Structural Properties and Synthesis

- Analysis of Structural Properties: The structural properties of methoxy derivatives of benzyl bromide, which include compounds structurally similar to this compound, were determined from powder X-ray diffraction data by Pan, Cheung, Harris, Constable, and Housecroft (2005). This research is important for understanding the physical characteristics of these compounds, which can influence their application in synthesis and materials science (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Safety and Hazards

6-Ethoxy-2,3,4-trifluorobenzyl bromide is likely to be hazardous. Similar compounds like 2,3,4-Trifluorobenzyl bromide are known to cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

The primary target of 6-Ethoxy-2,3,4-trifluorobenzyl bromide is the respiratory system

Mode of Action

It’s known that the compound may be used to synthesize phase-transfer catalysts (ptcs) , which suggests it could interact with its targets through a catalytic mechanism.

Result of Action

Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it has significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound only outdoors or in a well-ventilated area . Additionally, it’s noted that the compound’s vapors are heavier than air and may accumulate in confined spaces .

Propriétés

IUPAC Name |

2-(bromomethyl)-1-ethoxy-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-7-3-6(11)9(13)8(12)5(7)4-10/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFNNXQODYHRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1CBr)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)

![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)